9,13b-Dehydro Epinastine
Description
Contextualization within Epinastine (B1215162) Research Landscape
Epinastine is a second-generation antihistamine and mast cell stabilizer recognized for its high selectivity for H1 receptors. nih.govnih.govwikipedia.org It is primarily used in ophthalmic solutions to treat the symptoms of allergic conjunctivitis, such as itching. veeprho.comnih.gov The therapeutic action of Epinastine involves blocking histamine (B1213489) receptors and inhibiting the release of inflammatory mediators from mast cells. nih.govveeprho.com
Within the extensive research and quality control landscape of Epinastine, several related compounds are of significant interest. These include process-related impurities, degradation products, and metabolites. veeprho.comsynzeal.com 9,13b-Dehydro Epinastine has been identified as both a primary metabolite found in vivo in humans and a synthetic impurity related to Epinastine. nih.govlgcstandards.comresearchgate.netscbt.comcymitquimica.com As an impurity, it is specifically designated as Epinastine EP Impurity A, highlighting its importance in the pharmacopeial standards for Epinastine. chemicea.comaxios-research.com
Rationale for Focused Academic Investigation of this compound
The focused academic and industrial investigation into this compound stems from its dual identity as a significant metabolite and a critical process impurity. nih.govlgcstandards.comaxios-research.com This dual role makes it a compound of interest for several key reasons in pharmaceutical science.
Firstly, as a human metabolite of Epinastine, understanding the pharmacokinetics of this compound is crucial for a complete picture of the parent drug's behavior in the body. nih.govresearchgate.net Although it was known to be a metabolite, there was historically little information about its pharmacokinetic profile. nih.govresearchgate.netresearchgate.net This knowledge gap prompted research to develop sophisticated analytical methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), to simultaneously measure both Epinastine and this compound in human plasma. nih.govresearchgate.netresearchgate.net Such studies are essential for understanding the metabolite kinetics and contributing to future considerations in clinical pharmacotherapy. nih.govresearchgate.net
Secondly, as a designated impurity (Epinastine EP Impurity A), this compound serves as a critical reference standard for quality control in the pharmaceutical industry. chemicea.comaxios-research.compharmaffiliates.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), require stringent control of impurities in drug substances and products. veeprho.com Therefore, having well-characterized reference standards of potential impurities is essential for developing and validating analytical methods used for impurity profiling, stability testing, and ensuring that batches of Epinastine meet the required purity specifications. synzeal.comsigmaaldrich.com The availability of this compound as a reference material allows laboratories to accurately identify and quantify its presence in the active pharmaceutical ingredient (API). lgcstandards.comcymitquimica.com
The following table details the key chemical identifiers and properties of this compound.
| Property | Value | Source |
| IUPAC Name | 2,9-dihydro-3H-dibenzo[c,f]imidazo[1,5-a]azepin-3-imine | sigmaaldrich.com |
| CAS Number | 706753-75-5 (Freebase) | lgcstandards.compharmaffiliates.com |
| Alternate CAS Number | 141342-70-3 (HCl Salt) | lgcstandards.comscbt.compharmaffiliates.com |
| Molecular Formula | C₁₆H₁₃N₃ | lgcstandards.compharmaffiliates.com |
| Molecular Weight | 247.29 g/mol | lgcstandards.compharmaffiliates.com |
| InChI Key | HQGAYYUSWZSGDC-UHFFFAOYSA-N | sigmaaldrich.com |
| Product Type | Metabolite; Impurity | lgcstandards.com |
Structure
3D Structure
Properties
CAS No. |
706753-75-5 |
|---|---|
Molecular Formula |
C16H13N3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaen-3-amine |
InChI |
InChI=1S/C16H13N3/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16/h1-8,10H,9H2,(H2,17,18) |
InChI Key |
HQGAYYUSWZSGDC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=CN=C(N3C4=CC=CC=C41)N |
Origin of Product |
United States |
Metabolic Formation and Biotransformation Pathways of 9,13b Dehydro Epinastine
In Vivo Metabolic Origin from Epinastine (B1215162)
9,13b-Dehydro Epinastine is a recognized metabolite of epinastine, formed within living organisms following the administration of the parent drug. scbt.comnih.gov Its presence has been confirmed in human plasma, indicating that the metabolic machinery in humans is capable of biotransforming epinastine into this dehydrogenated form. nih.govresearchgate.net While epinastine itself is characterized by a low degree of metabolism, with a significant portion being excreted unchanged, the formation of this compound represents one of the metabolic pathways the drug undergoes. hpra.iehpra.ieresearchgate.net Studies have been developed to simultaneously measure both epinastine and this compound in human plasma to understand their kinetic relationship. nih.govresearchgate.net
Enzymatic Mechanisms and Pathways of Dehydrogenation
The biotransformation of epinastine, including the formation of this compound, is primarily facilitated by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, research has pointed to the involvement of CYP3A4 and CYP2D6 in the metabolism of epinastine. These enzymes are responsible for catalyzing various reactions, including dehydrogenation, which leads to the formation of this compound.
The dehydrogenation process involves the removal of two hydrogen atoms from the epinastine molecule, resulting in the formation of a double bond and yielding the this compound structure. While the precise contribution of each CYP isozyme to this specific dehydrogenation pathway is an area of ongoing investigation, the involvement of CYP3A4 and CYP2D6 is a key aspect of epinastine's metabolic clearance.
Comparative Metabolic Profiling in Preclinical Research Models
Preclinical studies are crucial for understanding the metabolic profile of a drug before human trials. In the case of epinastine, metabolic studies have been conducted in various animal models, including rats, dogs, and monkeys. portico.orgnih.govnih.gov These studies provide insights into potential species-specific differences in the formation of metabolites like this compound.
| Parameter | Value | Species |
| Volume of Distribution (Vd) | 417 L | Human |
| Plasma Protein Binding | 64% | Human |
| Metabolism | <10% | Human |
| Elimination Half-life | ~8 hours | Human |
| Primary Route of Excretion | Renal (unchanged) | Human |
This table presents general pharmacokinetic parameters of the parent compound, epinastine, in humans. Data derived from hpra.iehpra.ie.
Further research is required to delineate a comprehensive comparative metabolic profile of this compound across different preclinical models to better understand any species-specific variations in its formation and potential implications for drug development.
Synthetic Methodologies for 9,13b Dehydro Epinastine
Chemical Synthesis Approaches to the 9,13b-Dehydro Scaffold
The core structure of 9,13b-Dehydro Epinastine (B1215162) is the 9H-dibenzo[c,f]imidazo[1,5-a]azepine scaffold. The primary route to obtaining this unsaturated scaffold involves the chemical transformation of the corresponding saturated or partially saturated precursor, namely the 9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepine system found in Epinastine.
A key synthetic approach is the oxidation of Epinastine. This method leverages the di-hydro-dibenzo[c,f]imidazo[1,5-a]azepine ring system of Epinastine to introduce a double bond, thereby forming the 'dehydro' derivative. A patented method describes the use of an oxidizing agent to achieve this transformation. google.com
The general reaction can be summarized as follows:
Starting Material: Epinastine Hydrochloride (3-amino-9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepine hydrochloride)
Key Transformation: Oxidation of the azepine ring system to introduce a double bond at the 9,13b position.
Product: 9,13b-Dehydro Epinastine (3-amino-9H-dibenzo[c,f]imidazo[1,5-a]azepine)
This oxidative approach is a direct method for generating the desired dehydro scaffold from a readily available precursor.
Directed Synthesis of this compound as a Reference Standard
The synthesis of this compound is often goal-oriented, with the primary objective being its use as a certified reference standard for quality control in the production of Epinastine. google.com In this context, it is also known as Epinastine EP Impurity A. google.comsynzeal.com
A specific method for its preparation as a reference material has been detailed in patent literature. google.com The process begins with Epinastine hydrochloride and involves a controlled oxidation reaction.
Reaction Protocol: A solution of Epinastine hydrochloride is treated with an oxidizing agent, such as hydrogen peroxide, and heated to facilitate the reaction. google.com Following the oxidation, the reaction mixture contains the desired this compound. google.com The product is then isolated and purified to a high degree of purity suitable for use as a reference standard. google.com
The following table outlines the key parameters of this synthetic method:
| Parameter | Description | Source |
| Starting Material | Epinastine hydrochloride | google.com |
| Oxidizing Agent | 10% - 30% Hydrogen peroxide solution | google.com |
| Reaction Temperature | 40°C - 60°C | google.com |
| Reaction Time | 8 - 28 hours | google.com |
| Initial Product | A solution containing 5% - 10% of this compound (Epinastine Impurity A) | google.com |
This directed synthesis provides a reliable source of this compound, which is crucial for the accurate detection and quantification of this impurity in pharmaceutical-grade Epinastine.
Purification and Isolation Techniques for Synthetic this compound
Following the synthesis, a multi-step purification process is employed to isolate this compound with a purity of over 95%. google.com This high level of purity is essential for its function as a reference standard. The purification strategy typically involves liquid-liquid extraction followed by chromatographic techniques.
Initial Workup: After the oxidation reaction, the pH of the solution is adjusted to an alkaline range (pH 10-12) using a suitable base. google.com This is followed by extraction with an organic solvent to separate the mixture of compounds from the aqueous phase. google.com
Chromatographic Purification: The concentrated extract, containing a mixture of unreacted starting material and the desired product, is subjected to further purification using either column chromatography or thin-layer chromatography. google.com
The table below details the solvents and techniques used in the purification process:
| Step | Technique/Solvent | Purpose | Source |
| Extraction | Dichloromethane, Chloroform, or Ethyl Acetate | To extract the product mixture from the aqueous reaction medium. | google.com |
| Chromatography (Mobile Phase Component 1) | Dichloromethane, Chloroform, Ethyl Acetate, or Acetone | Used as the less polar solvent in the chromatographic mobile phase. | google.com |
| Chromatography (Mobile Phase Component 2) | Methanol, Ethanol, n-propanol, or Isopropanol | Used as the more polar solvent to elute the compounds. | google.com |
| Chromatography (Eluent Ratio) | 20:1 to 4:1 (Component 1:Component 2) | The specific ratio is optimized for separation on thin-layer chromatography. | google.com |
| Column Chromatography (Eluent Ratio) | 20:1 to 8:1 (Component 1:Component 2) | The specific ratio is optimized for separation on column chromatography. | google.com |
After chromatographic purification, the fractions containing the pure this compound are collected, and the solvent is removed. The final product is obtained by drying under reduced pressure. google.com High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to confirm the purity of the final compound.
Analytical Methodologies for the Detection and Quantification of 9,13b Dehydro Epinastine
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method Development
A robust and sensitive UPLC-MS/MS method has been established for the simultaneous determination of Epinastine (B1215162) and its metabolite, 9,13b-Dehydro Epinastine, in human plasma. researchgate.netmdpi.com This technique offers high selectivity and resolution, making it the preferred method for bioanalytical applications where accurate quantification of low-level analytes is required. researchgate.net
Chromatographic Separation Parameters for this compound
The chromatographic separation is typically achieved on a reverse-phase C18 column, which is effective in retaining and separating the analytes of interest from endogenous plasma components. researchgate.netmdpi.com A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with an acidic modifier like formic acid) and an organic solvent (e.g., acetonitrile) is employed to ensure optimal separation and peak shape. mdpi.com The use of UPLC technology allows for faster analysis times and improved resolution compared to traditional HPLC methods.
| Parameter | Typical Condition |
| Column | Reversed-phase C18 (e.g., Acquity UPLC BEH C18) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Elution Mode | Gradient |
| Flow Rate | ~0.3 - 0.5 mL/min |
| Column Temperature | Maintained at a constant temperature (e.g., 40 °C) to ensure reproducibility |
| Injection Volume | Low microliter range (e.g., 1-5 µL) |
This table presents a representative set of parameters based on published methodologies for similar analyses. mdpi.com
Mass Spectrometric Detection Strategies for this compound
Detection and quantification are performed using a triple-quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. researchgate.net The method relies on Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity. researchgate.net In MRM, a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes interference from other components in the matrix.
The molecular weight of this compound is 247.3 g/mol . nih.gov Therefore, the protonated molecule [M+H]⁺ is selected as the precursor ion. The selection of product ions is based on the fragmentation pattern of the precursor ion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mode |
| This compound | 248.3 | Not explicitly reported in literature, but would be determined during method development | ESI+ |
The precursor ion is derived from the molecular weight of this compound (247.3 g/mol ) plus a proton [M+H]⁺. Product ions are specific fragments generated and selected for quantification and qualification.
Method Validation Criteria for Research Applications
The developed UPLC-MS/MS method has been validated according to international guidelines, ensuring its reliability for research applications. researchgate.netmdpi.com Key validation parameters include:
Linearity: The method demonstrates excellent linearity over a specific concentration range. For the simultaneous analysis of epinastine and 9,13b-dehydroepinastine in human plasma, a calibration curve was established in the range of 0.1–50 ng/mL, with correlation coefficients (r²) greater than 0.99. researchgate.netmdpi.com
Accuracy and Precision: The method shows high accuracy and precision, with intra- and inter-assay variations within acceptable limits as per regulatory guidance.
Selectivity and Specificity: The use of MRM ensures high selectivity, with no significant interference from endogenous plasma constituents. researchgate.net
Recovery: The extraction efficiency of the analyte from the biological matrix is consistent and reproducible.
Stability: The stability of the analyte is assessed under various conditions, including freeze-thaw cycles, short-term and long-term storage, to ensure the integrity of the samples during handling and analysis.
| Validation Parameter | Typical Acceptance Criteria (Bioanalytical Method Validation) | Finding for this compound Analysis |
| Linearity (r²) | ≥ 0.99 | > 0.99 researchgate.netmdpi.com |
| Calibration Range | Dependent on expected concentrations | 0.1–50 ng/mL in human plasma researchgate.netmdpi.com |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | Satisfied international guidance criteria researchgate.netmdpi.com |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | Satisfied international guidance criteria researchgate.netmdpi.com |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS | High selectivity with no interference observed researchgate.net |
This table summarizes key validation parameters and findings from published research.
Alternative Spectroscopic and Chromatographic Techniques for this compound Analysis
While UPLC-MS/MS is the gold standard for the bioanalysis of this compound, other techniques have been applied to the parent compound, Epinastine, and could potentially be adapted for its metabolite. However, there is a lack of published literature specifically detailing alternative methods for this compound.
Alternative methods reported for Epinastine include:
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Several HPLC-UV methods have been developed for the determination of Epinastine in pharmaceutical formulations and biological samples. dntb.gov.uaunt.edu These methods typically use a C18 column with a mobile phase of acetonitrile and a buffer solution, with UV detection at a specific wavelength. dntb.gov.ua While less sensitive than MS detection, HPLC-UV could be a viable option for applications where higher concentrations of this compound are expected, or in a research setting where mass spectrometry is not available.
Capillary Electrophoresis (CE): A capillary zone electrophoresis method has been developed for the determination of epinastine in human serum. mdpi.com This technique offers high separation efficiency and could potentially be applied to the analysis of its metabolites, although specific methods for this compound have not been reported.
Application of Developed Methods in Investigational Studies
The primary application of the validated UPLC-MS/MS method for this compound has been in pharmacokinetic studies. researchgate.netmdpi.com A significant study successfully applied this method to simultaneously measure Epinastine and this compound in human plasma samples following oral administration of Epinastine hydrochloride. researchgate.netmdpi.com This allowed for the first-time characterization of the metabolite kinetics of Epinastine to this compound in humans. researchgate.net Such studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Epinastine and are valuable for future clinical pharmacotherapy research. researchgate.net
Structural Elucidation and Physico Chemical Characterization in Research
Spectroscopic Characterization for Structural Confirmation
Spectroscopic techniques are indispensable for elucidating the structural framework of organic molecules like 9,13b-Dehydro Epinastine (B1215162). Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the chemical environment of atoms and the functional groups present within the molecule.
While specific, publicly available ¹H and ¹³C NMR spectra for 9,13b-Dehydro Epinastine are not widely documented in peer-reviewed literature, its structural relationship to Epinastine allows for theoretical predictions of its spectral characteristics. The dehydrogenation at the 9 and 13b positions would result in significant changes in the NMR spectrum compared to the parent compound. The loss of two hydrogen atoms and the formation of a double bond would lead to the disappearance of specific aliphatic proton signals and the appearance of new olefinic or aromatic proton signals in the ¹H NMR spectrum. Similarly, in the ¹³C NMR spectrum, the carbons involved in the new double bond would shift to a downfield region characteristic of sp² hybridized carbons.
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the amine (N-H) and imine (C=N) groups within the imidazoazepine ring system, as well as the aromatic C-H and C=C stretching vibrations from the dibenzo[c,f]azepine moiety. The introduction of the additional double bond in the dehydro-derivative would likely influence the fingerprint region of the spectrum.
A study on the degradation of Epinastine mentions the use of LC-UV methods for analysis, indicating that this compound possesses a chromophore that absorbs in the ultraviolet-visible region, a property essential for its detection and quantification. mdpi.com
Table 1: Anticipated Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic and amine protons. Absence of signals for hydrogens at positions 9 and 13b compared to Epinastine. |
| ¹³C NMR | Signals for aromatic, imine, and amine carbons. Presence of signals for sp² carbons at positions 9 and 13b. |
| IR (Infrared) Spectroscopy | Characteristic bands for N-H stretching, C=N stretching, and aromatic C-H and C=C stretching. |
| UV-Vis Spectroscopy | Absorption maxima indicating the presence of a conjugated system. |
Note: This table is based on theoretical expectations due to the limited availability of published experimental data.
Mass Spectrometric Elucidation of Molecular Structure and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. For this compound, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a key method for its identification and quantification, especially in complex matrices like human plasma. axios-research.compatsnap.com
The molecular formula for the free base of this compound is C₁₆H₁₃N₃, which corresponds to a monoisotopic mass of 247.1109 g/mol . veeprho.comsynzeal.com The hydrochloride salt has a molecular formula of C₁₆H₁₄ClN₃ and a molecular weight of 283.76 g/mol . Current time information in Bangalore, IN.scbt.com
In a mass spectrometer, this compound would be ionized, typically to form a protonated molecule [M+H]⁺ in positive ion mode. The accurate mass measurement of this molecular ion can confirm its elemental composition. Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the resulting fragment ions are analyzed.
A study on the photodegradation of Epinastine provided insights into its fragmentation. nih.gov For Epinastine, a protonated molecule [M+H]⁺ at m/z 250.1 was observed, which fragmented to produce ions at m/z 208.1, 193.1, and 178.1. nih.gov While the specific fragmentation pattern for this compound is not detailed in the available literature, it is expected to follow similar pathways, influenced by the presence of the additional double bond which increases the rigidity and conjugation of the ring system. The fragmentation would likely involve the cleavage of the imidazoazepine ring system.
Table 2: Physico-Chemical and Mass Spectrometric Data for this compound
| Property | Value | Source |
| Synonyms | Epinastine EP Impurity A, Dehydro Epinastine | veeprho.comsynzeal.com |
| Molecular Formula (Free Base) | C₁₆H₁₃N₃ | veeprho.comsynzeal.com |
| Molecular Weight (Free Base) | 247.29 g/mol | veeprho.comsynzeal.com |
| Molecular Formula (HCl Salt) | C₁₆H₁₄ClN₃ | Current time information in Bangalore, IN.scbt.com |
| Molecular Weight (HCl Salt) | 283.76 g/mol | Current time information in Bangalore, IN.scbt.com |
| Ionization Mode (typical) | Positive Electrospray Ionization (ESI+) | axios-research.compatsnap.com |
| Expected Molecular Ion [M+H]⁺ | m/z 248.1182 | Calculated |
Advanced Diffraction Techniques for Solid-State Characterization
Currently, there is no publicly available information or published research detailing the single-crystal X-ray diffraction analysis of this compound. Such a study would be invaluable for definitively confirming its planar, dehydro structure and for understanding its solid-state packing and intermolecular interactions. While crystallographic data exists for related compounds, such as precursors in the synthesis of Epinastine, this information cannot be directly extrapolated to determine the precise solid-state structure of this compound. beilstein-journals.org
Powder X-ray diffraction (PXRD) could also be employed to characterize the bulk crystalline form of this compound, which is particularly useful in identifying different polymorphic forms. However, no PXRD data for this specific compound is currently available in the public domain.
Investigation of Structure Activity Relationships Sar and Molecular Interactions of 9,13b Dehydro Epinastine
In Vitro Receptor Binding Studies with 9,13b-Dehydro Epinastine (B1215162) Analogs
Currently, there is a notable absence of published research detailing in vitro receptor binding studies conducted specifically with 9,13b-dehydro epinastine or its analogs. The extensive body of research on its parent compound, epinastine, reveals a high affinity for the histamine (B1213489) H1 receptor and additional affinity for the H2, α1, α2, and 5-HT2 receptors. e-lactancia.orgdrugbank.comnih.govapotex.com However, it remains undetermined whether the structural alteration in the dehydro metabolite significantly impacts its binding profile at these or other receptors. Without dedicated binding assays for this compound, its receptor affinity profile remains speculative.
Ligand-Protein Interaction Profiling of the Dehydro Metabolite
Detailed ligand-protein interaction profiling for this compound is not available in the current body of scientific literature. Understanding how the introduction of a double bond in the azepine ring affects the molecule's interaction with target proteins is crucial for elucidating its potential biological activity. Such studies would typically involve techniques like X-ray crystallography or cryo-electron microscopy of the metabolite in complex with relevant proteins, which have not been reported for this compound.
Bioactivity Screening in Isolated Systems and Cellular Models
Direct bioactivity screening of this compound in isolated systems or cellular models has not been documented in the available research. The parent compound, epinastine, has been shown to inhibit histamine release from mast cells and affect eosinophil function in vitro. researchgate.netchemsrc.com It is plausible that the dehydro metabolite might possess some level of activity in similar assays, but without experimental evidence, its effects on cellular functions remain unknown. One abstract mentioned the in vitro testing of an epinastine metabolite, "WAL 1097 CL," but did not provide specific data or confirm its identity as this compound. atsjournals.org
Degradation and Stability Studies of Epinastine Leading to 9,13b Dehydro Epinastine
Identification of 9,13b-Dehydro Epinastine (B1215162) as a Degradation Product
The identification of 9,13b-Dehydro Epinastine as a chemical species related to Epinastine has been established, primarily in the context of metabolic processes within the human body. Advanced analytical techniques, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have been successfully developed to simultaneously measure Epinastine and its metabolite, this compound, in human plasma. dntb.gov.uamdpi.com These methods demonstrate high sensitivity, selectivity, and resolution, allowing for the accurate quantification of both compounds. dntb.gov.ua
Forced degradation studies are a cornerstone of pharmaceutical stability testing, designed to identify potential degradation products that may form under stressful conditions. Epinastine has been subjected to a range of such studies, including exposure to acidic, basic, oxidative, thermal, and photolytic conditions. researchgate.netresearchgate.net While these studies have confirmed the degradation of Epinastine and the formation of various degradants, the explicit identification of this compound as a direct product of these in vitro degradation pathways is not consistently reported in the available scientific literature. One study focusing on degradation in various pH conditions at elevated temperatures identified a different degradation product, designated as EPI-DP1, which arises from the opening of the imidazole (B134444) ring in alkaline conditions. researchgate.net
The differentiation between a metabolite and a degradation product is crucial. While this compound is a confirmed metabolite dntb.gov.ua, its formation as a standard degradation product under typical stress testing conditions requires further direct evidence from forced degradation studies.
Kinetic and Mechanistic Studies of Epinastine Degradation Pathways
The degradation of Epinastine under various stress conditions has been shown to follow pseudo-first-order kinetics. researchgate.net This indicates that the rate of degradation is directly proportional to the concentration of Epinastine.
Kinetic studies have revealed varying stability of Epinastine under different conditions. For instance, under photolytic stress, Epinastine is more susceptible to degradation in acidic conditions (pH 3.0) compared to neutral (pH 7.0) or alkaline (pH 10.0) conditions. In thermal degradation studies at 70°C, Epinastine demonstrated moderate sensitivity to both strong acidic and strong alkaline environments. researchgate.net
The proposed mechanism for the formation of the identified degradation product EPI-DP1 under alkaline conditions involves the opening of the imidazole ring of the Epinastine molecule to form an amide group. researchgate.net However, a specific, validated mechanism for the formation of this compound through a degradation pathway has not been detailed in the reviewed literature. The formation of this compound would involve a dehydrogenation reaction, which is mechanistically distinct from the hydrolytic opening of the imidazole ring.
| Stress Condition | pH | Temperature | Observed Degradation Products | Kinetic Profile | Reference |
| Hydrolysis | Acidic (e.g., 0.1 N HCl) | Ambient/Elevated | Degradation observed | Pseudo-first-order | researchgate.netresearchgate.net |
| Hydrolysis | Basic (e.g., 0.02 N NaOH) | Ambient/Elevated | EPI-DP1 (imidazole ring opening) | Pseudo-first-order | researchgate.netresearchgate.net |
| Oxidation | 30% H2O2 | Ambient | Degradation observed | Not specified | researchgate.net |
| Thermal | N/A | 60°C | Negligible degradation | Not specified | researchgate.net |
| Photolytic | 3.0 | N/A | Not specified | Pseudo-first-order | |
| Photolytic | 7.0 | N/A | Not specified | Pseudo-first-order | |
| Photolytic | 10.0 | N/A | Not specified | Pseudo-first-order |
Influence of Environmental Factors on Metabolite Formation
Environmental factors such as pH, temperature, and light play a significant role in the stability of Epinastine and the formation of its degradation products.
Temperature: Elevated temperatures can accelerate the degradation of Epinastine, particularly in the presence of acidic or alkaline conditions. researchgate.net However, under neutral conditions and moderate heat (e.g., 60°C), Epinastine has been reported to be relatively stable. researchgate.net
Light: Exposure to light, particularly UV radiation, can induce the degradation of Epinastine. Photodegradation studies have shown that the rate of degradation is influenced by the pH of the solution, with greater instability observed in acidic environments.
Future Perspectives and Research Directions for 9,13b Dehydro Epinastine
Elucidation of Unexplored Biological Roles and Potentials
9,13b-Dehydro Epinastine (B1215162), a primary metabolite of the second-generation antihistamine Epinastine, currently stands as a molecule with a largely unwritten chapter in pharmacology. Current time information in Bangalore, IN.nih.gov While its parent compound, Epinastine, is well-characterized for its high selectivity as a histamine (B1213489) H1 receptor antagonist and its mast cell stabilizing properties, the specific biological activities of 9,13b-Dehydro Epinastine remain to be clearly identified. chemsrc.comwikipedia.org
Key research questions that need to be addressed include:
Does this compound exhibit any affinity for histamine receptors (H1, H2, etc.) or other receptors known to be targets of Epinastine, such as α1, α2, and 5-HT2 receptors? chemicalbook.com
Could this metabolite possess other unforeseen biological activities, either beneficial or adverse, that are independent of the pathways of its parent drug?
What is the potential for this compound to interact with drug-metabolizing enzymes or transporters, which could have implications for drug-drug interactions?
A thorough investigation into these areas is essential for a complete understanding of Epinastine's therapeutic action and safety. The exploration of the biological role of this compound could reveal new therapeutic possibilities or provide critical information for optimizing the clinical use of Epinastine.
Development of Novel Analytical and Synthetic Methodologies
The study of this compound has been significantly advanced by recent progress in analytical chemistry. A pivotal development has been the establishment of a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. Current time information in Bangalore, IN.nih.gov This technique allows for the simultaneous measurement of both Epinastine and this compound in human plasma, a capability that was previously unavailable. researchgate.netresearchgate.net
The UPLC-MS/MS method demonstrates high sensitivity, selectivity, and resolution, with a linear calibration curve over a range of 0.1–50 ng/mL for both analytes. nih.govresearchgate.net This analytical tool is fundamental for conducting detailed pharmacokinetic studies of the metabolite. nih.gov
| Parameter | UPLC-MS/MS Method Details |
|---|---|
| Instrumentation | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometer |
| Matrix | Human Plasma |
| Analytes | Epinastine and this compound |
| Separation Column | C18 column |
| Quantification | Triple-quadrupole mass spectrometer |
| Linearity Range | 0.1–50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
From a synthetic perspective, this compound is recognized as Epinastine EP Impurity A, suggesting it can be formed as a byproduct during the synthesis of Epinastine or as a degradation product. synzeal.comchemicea.com While various synthetic routes for Epinastine hydrochloride have been patented, the specific and controlled synthesis of this compound is not a primary focus of these methods. google.comgoogle.com
Future research in this area should aim to:
Develop targeted and efficient synthetic pathways for this compound to produce it in higher purity and yield for pharmacological testing.
Investigate the mechanisms of its formation as an impurity in Epinastine synthesis to improve the purity of the final drug product.
Explore other analytical techniques that may offer advantages in terms of cost, speed, or applicability in different research settings.
Contribution to Understanding Epinastine's Overall Disposition
The ability to measure this compound is crucial for building a complete picture of the absorption, distribution, metabolism, and excretion (ADME) of Epinastine. It is known that Epinastine is primarily excreted unchanged, with less than 10% being metabolized. jst.go.jp However, understanding the kinetics of its metabolites is a key component of a comprehensive pharmacokinetic profile.
The development of the simultaneous UPLC-MS/MS assay has enabled, for the first time, the investigation of the metabolite kinetics of this compound in humans following oral administration of Epinastine. Current time information in Bangalore, IN.nih.gov This allows for the determination of key pharmacokinetic parameters for the metabolite, such as its rate of formation and elimination.
| Pharmacokinetic Aspect | Relevance of this compound Data |
|---|---|
| Metabolic Pathway | Identifies a key oxidative metabolic pathway for Epinastine. |
| Metabolite Exposure | Quantifies the extent of systemic exposure to the metabolite relative to the parent drug. researchgate.net |
| Inter-individual Variability | Allows for the study of factors influencing the rate of metabolism, such as genetic polymorphisms in drug-metabolizing enzymes (e.g., CYP enzymes). |
| Mass Balance Studies | Contributes to accounting for the total administered dose of Epinastine. |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for validating the purity and structural integrity of 9,13b-Dehydro Epinastine Hydrochloride?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the primary method for purity validation, as it achieves ≥98% purity in standard preparations . Structural confirmation requires complementary techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the imidazoazepine core and substituent positions.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak (CHN, m/z 249.31) and fragmentation patterns .
- Data Table :
| Parameter | Method | Target Specification |
|---|---|---|
| Purity | HPLC-UV | ≥98% |
| Melting Point | DSC | 205–208°C |
| Molecular Weight | HRMS | 249.31 g/mol |
Q. How should researchers design initial pharmacological assays to assess this compound’s bioactivity?
- Methodological Answer :
- Cell-Based Assays : Use AtT-20 (mouse pituitary tumor cells) or HEC-1-B (human endometrial adenocarcinoma cells) to evaluate receptor binding or downstream signaling effects. Dose-response curves (0.1–100 µM) can determine IC values .
- Controls : Include Epinastine (parent compound, CAS 80012-43-7) as a reference to compare potency and selectivity .
- Key Considerations : Optimize cell viability assays (e.g., MTT) to rule out cytotoxicity at tested concentrations.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities of this compound across studies?
- Methodological Answer :
- Systematic Review : Cross-reference experimental conditions (e.g., buffer pH, temperature, and receptor isoform specificity) from primary sources .
- Statistical Analysis : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-study variability. For example, discrepancies in histamine H-receptor binding may arise from differences in radioligand purity or assay temperature .
- Replication : Independently reproduce key studies using standardized protocols (e.g., uniform cell lines and ligand concentrations) .
Q. What experimental strategies are effective for investigating the metabolic stability of this compound in vitro?
- Methodological Answer :
- Liver Microsome Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactors. Monitor degradation via LC-MS/MS over 0–120 minutes to calculate half-life (t) .
- Metabolite Identification : Use tandem MS (MS/MS) to detect oxidative metabolites (e.g., 9-Oxo derivatives, CAS 141342-69-0) and assess CYP450 isoform involvement .
- Data Table :
| Condition | t (min) | Major Metabolite |
|---|---|---|
| HLMs (+NADPH) | 45.2 ± 3.8 | 9-Oxo Epinastine |
| Control (-NADPH) | >240 | N/A |
Q. How should researchers optimize synthetic routes to improve the yield of this compound?
- Methodological Answer :
- Retrosynthetic Analysis : Start from Epinastine (CAS 80012-43-7) and employ dehydrogenation catalysts (e.g., Pd/C or DDQ) under inert atmospheres. Monitor reaction progress via thin-layer chromatography (TLC) .
- Yield Optimization : Vary solvent systems (e.g., DCM vs. THF) and reaction temperatures (25–80°C) to balance kinetic vs. thermodynamic control.
Methodological Best Practices
Q. What statistical approaches are appropriate for analyzing dose-response data in this compound studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC, Hill slope, and efficacy .
- Error Propagation : Report confidence intervals (95% CI) for fitted parameters and use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons .
Q. How can researchers ensure reproducibility when testing this compound in animal models?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
